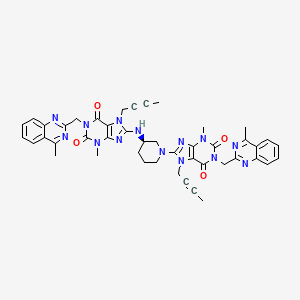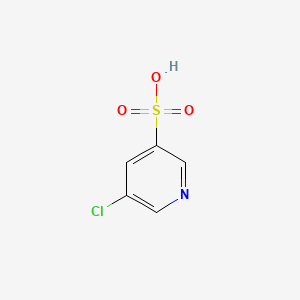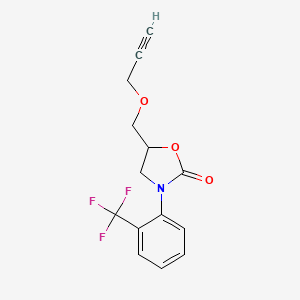![molecular formula C44H74N2O15S B13423463 (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is a derivative of erythromycin, a well-known antibiotic. This compound is synthesized by modifying the erythromycin molecule to enhance its properties, such as stability, solubility, and bioavailability. The modification involves the addition of an oxime group and a 4-methylphenylsulfonyl group, which can potentially alter the compound’s pharmacokinetic and pharmacodynamic profiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin typically involves several steps:
Formation of the Oxime Group: The oxime group is introduced by reacting erythromycin with hydroxylamine under acidic or basic conditions.
Sulfonylation: The 4-methylphenylsulfonyl group is added through a sulfonylation reaction, where erythromycin oxime is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso or nitrate group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted erythromycin derivatives.
科学研究应用
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored for its enhanced pharmacokinetic properties compared to erythromycin.
Industry: Potential use in the development of new antibiotics with improved efficacy and safety profiles.
作用机制
The mechanism of action of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the translocation of peptides, thereby inhibiting bacterial growth. The modifications in the compound may enhance its binding affinity or alter its interaction with bacterial ribosomes, potentially improving its efficacy against resistant strains.
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Azithromycin: A derivative with a broader spectrum of activity and improved pharmacokinetics.
Clarithromycin: Another derivative with enhanced stability in acidic conditions.
Uniqueness
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is unique due to its specific structural modifications, which may confer advantages such as improved stability, solubility, and efficacy against resistant bacterial strains. These modifications differentiate it from other erythromycin derivatives and could make it a valuable addition to the arsenal of antibiotics.
属性
分子式 |
C44H74N2O15S |
|---|---|
分子量 |
903.1 g/mol |
IUPAC 名称 |
[(Z)-[(2R,3S,4R,5S,7R,9R,10R,11S,12S,13R)-10-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C44H74N2O15S/c1-15-32-44(11,52)37(48)26(5)34(45-61-62(53,54)30-18-16-23(2)17-19-30)24(3)21-42(9,51)39(60-41-35(47)31(46(12)13)20-25(4)56-41)27(6)36(28(7)40(50)58-32)59-33-22-43(10,55-14)38(49)29(8)57-33/h16-19,24-29,31-33,35-39,41,47-49,51-52H,15,20-22H2,1-14H3/b45-34-/t24-,25-,26+,27+,28-,29+,31+,32-,33+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChI 键 |
WAZVMUGFTJEWAB-VHCUFRJKSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


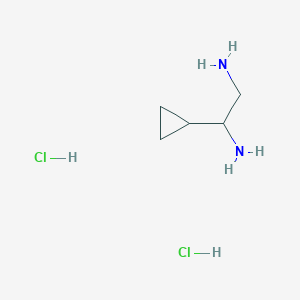
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)

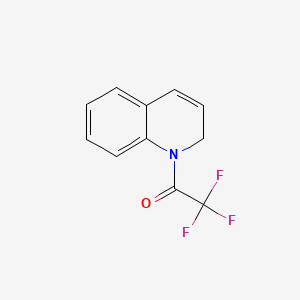
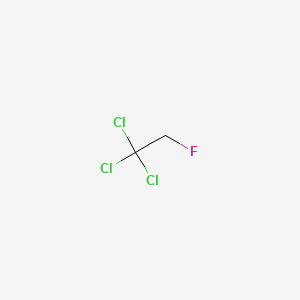
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
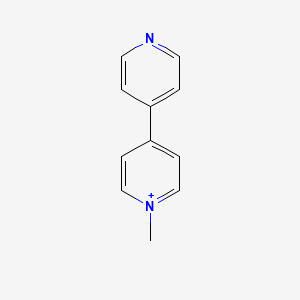
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
